molecular formula C23H29NO4 B5218959 Methyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]propanoate

Methyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]propanoate

Cat. No.: B5218959
M. Wt: 383.5 g/mol
InChI Key: IKHCYIRBISLOIB-UHFFFAOYSA-N
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Description

Methyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]propanoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]propanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2,6-di(propan-2-yl)phenylamine with 4-chlorophenyl isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with methyl 2-bromo-2-phenoxypropanoate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenoxy and propanoate groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]acetate: Similar structure but with an acetate group instead of a propanoate group.

    Methyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]butanoate: Similar structure but with a butanoate group instead of a propanoate group.

Uniqueness

Methyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the propanoate ester enhances its solubility and stability compared to similar compounds with different ester groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-14(2)19-8-7-9-20(15(3)4)21(19)24-22(25)17-10-12-18(13-11-17)28-16(5)23(26)27-6/h7-16H,1-6H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHCYIRBISLOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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